molecular formula C16H10O7 B085661 Porphyrillic acid CAS No. 129-65-7

Porphyrillic acid

Cat. No. B085661
CAS RN: 129-65-7
M. Wt: 314.25 g/mol
InChI Key: QZYZPZAPRHESDA-UHFFFAOYSA-N
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Description

Porphyrillic acid is a chemical compound that belongs to the porphyrin family. It is a tetrapyrrole molecule that is structurally similar to porphyrin and is used in various scientific research applications. Porphyrillic acid is a highly reactive molecule and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

1. Basic Characteristics and Identification

Porphyrillic acid, a substance isolated from crustaceous lichens, is characterized by its high melting point and intense color reactions with certain chemicals. It's identified by its distinct reaction to ferric chloride and a green color with a bleaching powder solution. Upon thermal decomposition, it yields porphyrilin (Erdtman & Wachtmeister, 1953).

2. Biomedical Applications

Porphyrins, including porphyrillic acid derivatives, have significant roles in biomedical sciences, such as in magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, and bio-imaging. Their unique photochemical and photophysical properties make them suitable for these applications (Imran et al., 2018).

3. Photodynamic Therapy

Porphyrillic acid derivatives are used in photodynamic therapy (PDT) for treating skin tumors and psoriatic lesions. The effectiveness of PDT using porphyrins as photosensitizers has been extensively studied, showing promising results (Fritsch et al., 1999).

4. Interaction with Quantum Dots

Porphyrillic acid interacts with quantum dots, influencing their luminescence. This interaction is significant for applications in photodynamic therapy, pollutant dissociation, medical imaging, and electronics. The luminescence quenching of quantum dots by porphyrins is a potential method for photosensitizer detection (Zhang et al., 2011).

5. Radiopharmaceutical Labeling

Water-soluble porphyrins, including porphyrillic acid derivatives, have been optimized for radiolabeling in pharmaceutical applications. This includes labeling with radioactive nuclides like 64Cu for medical imaging and therapeutic purposes (Pęgier et al., 2023).

6. Solar Energy Applications

Porphyrillic acid derivatives are used in the development of dye-sensitized solar cells. Their ability to efficiently harvest light and facilitate energy transfer makes them suitable for these applications (Campbell et al., 2004).

properties

CAS RN

129-65-7

Product Name

Porphyrillic acid

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

4,10-dihydroxy-8-methyl-3-oxo-1H-[2]benzofuro[5,4-b][1]benzofuran-7-carboxylic acid

InChI

InChI=1S/C16H10O7/c1-5-2-7(17)13-12-6-4-22-16(21)11(6)8(18)3-9(12)23-14(13)10(5)15(19)20/h2-3,17-18H,4H2,1H3,(H,19,20)

InChI Key

QZYZPZAPRHESDA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O

Canonical SMILES

CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O

Other CAS RN

129-65-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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